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Compound of Interest

Compound Name: 2-Amino-5-iodo-3-nitropyridine

Cat. No.: B152466 Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-
Amino-5-iodo-3-nitropyridine, a key intermediate in pharmaceutical and materials science

research.[1][2] The unique substitution pattern of this molecule, featuring an electron-donating

amino group, an electron-withdrawing nitro group, and a bulky iodo substituent on the pyridine

ring, gives rise to a distinct spectroscopic fingerprint. This document will delve into the

predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound. While experimental spectra for this specific molecule are not readily

available in the public domain, this guide will provide robust predictions based on established

spectroscopic principles and data from analogous compounds.

Molecular Structure and Properties
2-Amino-5-iodo-3-nitropyridine possesses the molecular formula C₅H₄IN₃O₂ and a molecular

weight of approximately 265.01 g/mol .[3][4] Its structure is characterized by a pyridine ring

substituted with an amino group at the 2-position, a nitro group at the 3-position, and an iodine

atom at the 5-position. The interplay of these functional groups dictates the molecule's

chemical reactivity and its interaction with electromagnetic radiation, which is the basis for the

spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Amino-5-iodo-3-nitropyridine, both ¹H and ¹³C NMR are invaluable for

confirming its structure.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Amino-5-iodo-3-nitropyridine is expected to show two distinct

signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Additionally, a broad signal corresponding to the amino protons is anticipated.

Predicted ¹H NMR Data:

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-4 8.5 - 8.8 Doublet

H-6 8.2 - 8.5 Doublet

-NH₂ 5.0 - 6.0 Broad Singlet

The downfield chemical shifts of the aromatic protons are a result of the overall electron-

withdrawing nature of the substituted pyridine ring. The nitro group at the 3-position and the

iodine at the 5-position will deshield the adjacent protons, shifting their signals to a lower field.

The proton at the 4-position is expected to be the most deshielded due to its proximity to the

strongly electron-withdrawing nitro group. The proton at the 6-position will also be deshielded,

though to a lesser extent. The coupling between these two protons should result in a doublet

for each signal. The amino protons will likely appear as a broad singlet that may be

exchangeable with D₂O.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five

distinct signals are expected for the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data:
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 155 - 160

C-3 145 - 150

C-4 130 - 135

C-5 90 - 95

C-6 140 - 145

The chemical shifts are influenced by the substituents on the ring. The carbon bearing the

amino group (C-2) is expected to be shielded relative to the other carbons, while the carbon

with the nitro group (C-3) will be significantly deshielded. The carbon attached to the iodine

atom (C-5) will exhibit a chemical shift influenced by the heavy atom effect. The remaining

carbons (C-4 and C-6) will have chemical shifts in the aromatic region, with their exact

positions determined by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring NMR data for a solid sample like 2-Amino-5-iodo-3-
nitropyridine would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire

the spectra.

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse

sequence.

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-

decoupled pulse sequence to obtain singlets for all carbon signals.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b152466?utm_src=pdf-body
https://www.benchchem.com/product/b152466?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152466?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted IR Data:

Functional Group Vibrational Mode
Predicted Frequency
(cm⁻¹)

N-H (Amino)
Symmetric & Asymmetric

Stretching
3300 - 3500

N-O (Nitro) Asymmetric Stretching 1520 - 1560

N-O (Nitro) Symmetric Stretching 1340 - 1380

C=C, C=N (Aromatic Ring) Stretching 1400 - 1600

C-H (Aromatic) Stretching 3000 - 3100

The IR spectrum of 2-Amino-5-iodo-3-nitropyridine is expected to be dominated by the

strong absorption bands of the amino and nitro groups. The N-H stretching vibrations of the

primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric

and symmetric stretching vibrations of the nitro group will give rise to two strong bands around

1540 cm⁻¹ and 1360 cm⁻¹, respectively. The characteristic stretching vibrations of the aromatic

pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an FT-IR spectrum of a solid sample is as follows:

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide powder and pressing the mixture into a thin, transparent disk.

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of

the solid sample directly on the ATR crystal.

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal.
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Sample Spectrum: Record the spectrum of the sample.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

Ion m/z (amu)

[M]⁺ 265

[M-NO₂]⁺ 219

[M-I]⁺ 138

The electron ionization (EI) mass spectrum of 2-Amino-5-iodo-3-nitropyridine is expected to

show a molecular ion peak ([M]⁺) at an m/z of 265, corresponding to the molecular weight of

the compound. Due to the presence of iodine, a characteristic isotopic pattern for the molecular

ion peak will be observed.

Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through the loss of the nitro group

(NO₂) to give a fragment ion at m/z 219. Another plausible fragmentation pathway is the loss of

the iodine atom, resulting in a fragment at m/z 138. Further fragmentation of these primary

fragments can also occur.

[C₅H₄IN₃O₂]⁺˙
m/z = 265

[C₅H₄IN₂]⁺
m/z = 219- NO₂

[C₅H₄N₃O₂]⁺
m/z = 138

- I
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Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data
Acquisition
The following is a general procedure for obtaining an EI-MS spectrum:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

generate positively charged ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic

data for 2-Amino-5-iodo-3-nitropyridine. The anticipated NMR, IR, and MS spectra are based

on the fundamental principles of spectroscopy and the known effects of the constituent

functional groups. While experimental verification is always the gold standard, these

predictions offer a robust framework for the identification and characterization of this important

chemical compound. The detailed experimental protocols also serve as a practical guide for

researchers working with this and similar molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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